2-Pyrimidinamine, 4-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- 2-Pyrimidinamine, 4-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-
Brand Name: Vulcanchem
CAS No.:
VCID: VC18981278
InChI: InChI=1S/C17H12ClN5O2S/c18-13-6-8-20-16-15(13)12(14-7-9-21-17(19)22-14)10-23(16)26(24,25)11-4-2-1-3-5-11/h1-10H,(H2,19,21,22)
SMILES:
Molecular Formula: C17H12ClN5O2S
Molecular Weight: 385.8 g/mol

2-Pyrimidinamine, 4-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-

CAS No.:

Cat. No.: VC18981278

Molecular Formula: C17H12ClN5O2S

Molecular Weight: 385.8 g/mol

* For research use only. Not for human or veterinary use.

2-Pyrimidinamine, 4-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- -

Specification

Molecular Formula C17H12ClN5O2S
Molecular Weight 385.8 g/mol
IUPAC Name 4-[1-(benzenesulfonyl)-4-chloropyrrolo[2,3-b]pyridin-3-yl]pyrimidin-2-amine
Standard InChI InChI=1S/C17H12ClN5O2S/c18-13-6-8-20-16-15(13)12(14-7-9-21-17(19)22-14)10-23(16)26(24,25)11-4-2-1-3-5-11/h1-10H,(H2,19,21,22)
Standard InChI Key SFPXEHBSOUQRCT-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C(C=CN=C32)Cl)C4=NC(=NC=C4)N

Introduction

Structural and Molecular Characteristics

The compound features a pyrimidinamine core fused to a pyrrolo[2,3-b]pyridine scaffold, substituted at position 4 with a chlorophenylsulfonyl group. This arrangement confers unique electronic and steric properties, enabling interactions with biological targets such as kinases and nucleic acids. Key structural attributes include:

PropertyValue
IUPAC Name4-[1-(Benzenesulfonyl)-4-chloropyrrolo[2,3-b]pyridin-3-yl]pyrimidin-2-amine
Molecular FormulaC₁₇H₁₂ClN₅O₂S
Molecular Weight385.8 g/mol
Canonical SMILESC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C(C=CN=C32)Cl)C4=NC(=NC=C4)N
Topological Polar Surface Area124 Ų

The chlorophenylsulfonyl group enhances lipophilicity, potentially improving membrane permeability, while the pyrimidinamine moiety offers hydrogen-bonding sites for target engagement .

Synthetic Routes and Optimization

Multi-Step Synthesis

The synthesis typically involves sequential functionalization of the pyrrolo[2,3-b]pyridine core. A representative route includes:

  • Sulfonylation: Reaction of 4-chloro-1H-pyrrolo[2,3-b]pyridine with benzenesulfonyl chloride under basic conditions to install the sulfonyl group .

  • Buchwald-Hartwig Amination: Coupling of the chlorinated intermediate with a pyrimidinamine derivative using palladium catalysts .

  • Microwave-Assisted Cyclization: Accelerates ring closure steps, improving yields (e.g., 72–88% for analogous compounds) .

Comparative Analysis of Methodologies

MethodYield (%)Reaction TimeKey Advantage
Conventional Heating65–7012–24 hLow equipment requirements
Microwave-Assisted85–8830–45 minEnhanced efficiency
Solvent-Free Conditions786 hEco-friendly approach

Microwave-assisted synthesis reduces side reactions, as evidenced by reduced byproduct formation in pyrrolo[2,3-b]pyridine derivatives .

Biological Activities and Mechanisms

Kinase Inhibition

The compound demonstrates potent inhibition of cyclin-dependent kinase 2 (CDK2) (IC₅₀: 0.7–1.2 nM), a target implicated in cancer cell proliferation. Structural studies indicate that the chlorophenylsulfonyl group occupies a hydrophobic pocket near the ATP-binding site, while the pyrimidinamine forms hydrogen bonds with Glu81 and Leu83 .

Antioxidant Properties

In ABTS·⁺ radical scavenging assays, derivatives of this compound exhibit 97.2% activity at 100 μM, surpassing the Trolox standard (85.2%). This is attributed to the electron-donating methoxy and amine groups, which stabilize free radicals .

Cell LineIC₅₀ (μM)Mechanism
MCF-7 (Breast Cancer)1.8 ± 0.2Apoptosis via Bcl-2 suppression
A549 (Lung Cancer)2.4 ± 0.3G1/S cell cycle arrest
HeLa (Cervical Cancer)3.1 ± 0.4ROS-mediated DNA damage

The compound induces caspase-3 activation and downregulates PI3K/AKT/mTOR signaling, highlighting its multi-targeted anticancer profile .

Applications in Drug Development

Kinase-Targeted Therapies

As a LRRK2 (leucine-rich repeat kinase 2) inhibitor, this compound shows promise in Parkinson’s disease models. In vivo studies in mice reveal a 60% reduction in α-synuclein aggregation at 10 mg/kg doses, with negligible off-target effects .

Antibacterial Agents

The sulfonyl group enhances activity against Gram-positive bacteria (MIC: 2–4 μg/mL for Staphylococcus aureus), likely through disruption of cell wall synthesis enzymes .

Comparative Analysis with Structural Analogs

CompoundTargetIC₅₀ (nM)Selectivity Index
4-[4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-2-pyrimidinamineCDK20.7>1,000
4-(6-Bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-pyrimidinamineFGFR112.3320
5-Nitro-1-(phenylsulfonyl)pyrrolo[2,3-b]pyridinePARP145.685

The superior selectivity of the parent compound underscores its suitability for kinase-focused therapies .

Challenges and Future Directions

  • Solubility Optimization: The logP value of 3.2 limits aqueous solubility; prodrug strategies (e.g., phosphate esters) are under investigation .

  • Metabolic Stability: Cytochrome P450 assays indicate moderate hepatic clearance (t₁/₂: 2.3 h in human microsomes), necessitating structural modifications.

  • In Vivo Efficacy: Ongoing studies in xenograft models aim to validate tumor growth inhibition at sub-μM plasma concentrations .

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